4-Hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide
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Overview
Description
4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[45]dec-1-en-1-ium-1-olate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate typically involves multi-step organic reactions. One common method includes the reaction of a suitable phenyl-substituted precursor with a diazaspiro compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to a more simplified form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinolone derivative, while reduction could produce a simpler hydrocarbon structure.
Scientific Research Applications
4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-1-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar core structure and have been studied for their pharmaceutical applications.
Indole derivatives: These compounds also have a spiro structure and are known for their biological activities.
Uniqueness
What sets 4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[4
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one |
InChI |
InChI=1S/C16H20N2O3/c1-15(2)14(12-8-4-3-5-9-12)17(20)16(18(15)21)11-7-6-10-13(16)19/h3-5,8-9,21H,6-7,10-11H2,1-2H3 |
InChI Key |
YLQSHXHWFBZPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=CC=C3)C |
Origin of Product |
United States |
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